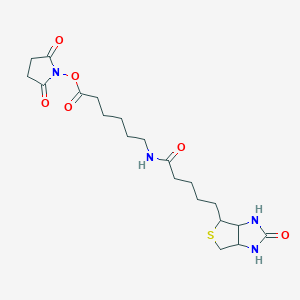

Biotin-X-NHS

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ビオチン-X-N-ヒドロキシスクシンイミドエステルは、一般的にビオチン-X-NHSとして知られており、生体共役技術で広く使用されているビオチンの誘導体です。この化合物は、特に、第一級アミン基を含むタンパク質、ペプチド、およびその他の分子の標識に役立ちます。 ビオチン-X-NHSのスペーサーアームの存在は、立体障害を軽減するのに役立ち、ビオチンがアビジンまたはストレプトアビジン(様々な生化学的アッセイで一般的に使用される)に結合しやすくなります .

準備方法

合成経路と反応条件

ビオチン-X-NHSは、ビオチンとN-ヒドロキシスクシンイミド(NHS)を、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下で反応させることにより合成されます。反応は、典型的には、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの有機溶媒中で、穏やかなアルカリ性条件(pH 8-9)下で行われます。 生成された生成物は、再結晶またはクロマトグラフィーなどの技術によって精製されます .

工業生産方法

工業的な設定では、ビオチン-X-NHSの製造は、同様の合成経路に従いますが、より大規模です。このプロセスには、自動反応器と精製システムの使用が含まれており、高収率と高純度が保証されます。 高性能液体クロマトグラフィー(HPLC)や質量分析などの品質管理対策が実施され、製品の一貫性と品質が検証されます .

化学反応の分析

反応の種類

ビオチン-X-NHSは、主に求核置換反応を起こし、NHSエステルが第一級アミンと反応して安定なアミド結合を形成します。この反応は非常に効率的であり、穏やかなアルカリ性条件(pH 7-9)下で行われます。 この化合物は、特に水分が存在する場合、加水分解を受けやすく、ビオチンとN-ヒドロキシスクシンイミドの生成につながる可能性があります .

一般的な試薬と条件

試薬: 第一級アミン(タンパク質のリシン残基など)、DMSO、DMF、エタノールアミン。

条件: 穏やかなアルカリ性pH(7-9)、室温、加水分解を防ぐための無水条件。

生成される主な生成物

ビオチン-X-NHSと第一級アミンの反応から生成される主な生成物は、ビオチン化された分子であり、ビオチンはアミド結合を介して標的分子に共有結合しています .

科学研究への応用

ビオチン-X-NHSは、様々な科学研究用途で広く使用されており、以下が含まれます。

科学的研究の応用

Protein Labeling

One of the primary uses of Biotin-X-NHS is in the labeling of proteins for various assays. The biotinylated proteins can be easily detected using avidin or streptavidin conjugates, which are linked to reporter molecules such as enzymes or fluorescent dyes.

- Table 1: Common Applications in Protein Labeling

| Application | Description | Techniques Used |

|---|---|---|

| Affinity Chromatography | Purification of biotinylated proteins | Column chromatography |

| ELISA | Detection of specific proteins | Enzyme-linked immunosorbent assay |

| Western Blot | Protein identification and quantification | Gel electrophoresis followed by blotting |

| Flow Cytometry | Analysis of cell surface proteins | Fluorescence-activated cell sorting (FACS) |

Cell Survival Studies

In preclinical evaluations, this compound has been utilized for red blood cell survival studies. A study demonstrated that biotinylated red blood cells could be tracked for up to 100 days post-infusion using flow cytometry, showcasing its effectiveness compared to traditional labeling methods .

- Case Study: Red Blood Cell Labeling

- Objective : To evaluate the survival of biotinylated red blood cells.

- Method : Dogs were infused with biotin-labeled red cells; samples were analyzed over time.

- Findings : this compound labeling allowed for consistent detection over an extended period, providing a reliable method for studying red blood cell dynamics in vivo.

Neuroscience Research

This compound has been employed in neuroscience to trace neuronal projections and study protein transport mechanisms within the nervous system. For instance, a study used NHS-biotin to label retinal ganglion cell projections, allowing researchers to analyze the proteomic composition of transported proteins in the visual pathway .

- Table 2: Applications in Neuroscience

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Neuronal Projections | Intravitreal injection of NHS-biotin | Identified approximately 350 retinal proteins transported via optic nerve |

| Transportome Analysis | Mass spectrometry following biotin labeling | Revealed detailed proteomic landscape of axonally transported proteins |

Advantages of Using this compound

The use of this compound offers several advantages:

- High Specificity : The strong binding affinity between biotin and avidin/streptavidin enables precise targeting.

- Versatility : Applicable across various biological systems, including proteins, nucleic acids, and cells.

- Non-toxic Labeling : Unlike radioactive labeling methods, this compound is non-radioactive and poses minimal health risks.

作用機序

ビオチン-X-NHSは、標的分子上の第一級アミンとの安定なアミド結合の形成によって効果を発揮します。NHSエステル基は、タンパク質のリシン残基のε-アミノ基またはN末端と反応し、ビオチンを共有結合的に付加します。 このビオチン化により、アビジンまたはストレプトアビジンがその後に結合することが可能になり、様々な検出および精製用途に使用できます .

類似の化合物との比較

ビオチン-X-NHSは、拡張されたスペーサーアームによってユニークであり、立体障害を軽減し、アビジンまたはストレプトアビジン結合へのビオチンのアクセシビリティを高めます。類似の化合物には、以下が含まれます。

ビオチン-N-ヒドロキシスクシンイミドエステル: 拡張されたスペーサーアームがなく、一部の用途では結合効率が低下する可能性があります.

ビオチンアミドヘキサン酸N-ヒドロキシスクシンイミドエステル: ビオチン-X-NHSと比較して、スペーサーアームが短いため、特定のアッセイでの性能に影響を与える可能性があります.

スルフォビオチン-N-ヒドロキシスクシンイミドエステル: スルホン酸基が含まれており、水溶性が高くなりますが、特定の条件下では安定性が低下する可能性があります.

ビオチン-X-NHSは、溶解性、安定性、立体障害の軽減のバランスが取れているため、用途が広く効果的なビオチン化試薬となっています。

類似化合物との比較

Biotin-X-NHS is unique due to its extended spacer arm, which reduces steric hindrance and enhances the accessibility of biotin for avidin or streptavidin binding. Similar compounds include:

Biotin-N-hydroxysuccinimide ester: Lacks the extended spacer arm, which can result in reduced binding efficiency in some applications.

Biotinamidohexanoic acid N-hydroxysuccinimide ester: Features a shorter spacer arm compared to this compound, which may affect its performance in certain assays.

Sulfobiotin-N-hydroxysuccinimide ester: Contains a sulfonate group, making it more water-soluble but potentially less stable under certain conditions.

This compound stands out due to its balance of solubility, stability, and reduced steric hindrance, making it a versatile and effective biotinylation reagent.

生物活性

Biotin-X-NHS (N-hydroxysuccinimide ester of biotin) is a vital compound in biochemistry, particularly in the field of protein labeling and bioconjugation. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.

Overview of this compound

Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. The NHS ester form of biotin allows for efficient conjugation to proteins and other biomolecules, facilitating studies in cellular biology, immunology, and drug development. The high affinity of biotin for avidin and streptavidin (with dissociation constants Ka of 10−15 M and 10−14 M respectively) makes it an excellent tool for detection and purification applications .

The mechanism by which this compound operates involves the reaction between the NHS group and primary amines present in proteins. This reaction occurs optimally at a pH around 8.5, where the NHS ester reacts specifically with the ε-amines of lysine residues in proteins . This specificity minimizes the alteration of the protein's native structure and function during biotinylation.

Biological Activity

1. Protein Labeling:

this compound is widely used to label proteins without significantly altering their biological activity. Studies have shown that biotinylation does not impair the antigenicity or electrophoretic mobility of proteins such as C1q and C1 inhibitor (C1-INH), which maintain their functional properties post-labeling .

2. Binding Studies:

Biotinylated proteins exhibit enhanced binding properties due to increased hydrophobicity induced by biotinylation. For instance, experiments demonstrated that biotinylated C1q showed remarkable binding to U937 monocytic cells, indicating that biotinylation can enhance interactions with cell surface receptors .

3. Applications in Immunoassays:

The high affinity between biotin and avidin enables its use in various immunoassays, including ELISA and Western blotting. The ability to detect biotinylated proteins with labeled avidin or streptavidin allows for sensitive detection methods in research and clinical diagnostics .

Case Studies

Several studies illustrate the effectiveness of this compound in biological applications:

- Study on Protein Functionality: A study involving the labeling of C1q with NHS-biotin showed that despite the modification, the protein retained its functional properties when tested for binding to immune cells .

- Flow Cytometry Applications: this compound has been employed in flow cytometric detection methods, allowing researchers to analyze cell surface markers effectively without compromising the integrity of the ligands used .

Research Findings

特性

分子式 |

C20H30N4O6S |

|---|---|

分子量 |

454.5 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoate |

InChI |

InChI=1S/C20H30N4O6S/c25-15(7-4-3-6-14-19-13(12-31-14)22-20(29)23-19)21-11-5-1-2-8-18(28)30-24-16(26)9-10-17(24)27/h13-14,19H,1-12H2,(H,21,25)(H2,22,23,29) |

InChIキー |

UVGHPGOONBRLCX-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

同義語 |

NHS-LC-Biotin sulfo-NHS-LC-biotin sulfosuccinimidyl 6-(biotinamido)hexanoate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。